Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate

Catalog No.
S688333
CAS No.
61358-25-6
M.F
C20H26F6IP
M. Wt
538.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphat...

CAS Number

61358-25-6

Product Name

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate

IUPAC Name

bis(4-tert-butylphenyl)iodanium;hexafluorophosphate

Molecular Formula

C20H26F6IP

Molecular Weight

538.3 g/mol

InChI

InChI=1S/C20H26I.F6P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-7(2,3,4,5)6/h7-14H,1-6H3;/q+1;-1

InChI Key

CJLLNCQWBHTSCB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F
  • Photoacidity: BTIP-PF6 is a photoacid, meaning it releases a proton (H+) when exposed to light. This property makes it useful in various applications, such as photoresists for microfabrication and photoinitiated polymerization reactions [].
  • Lewis acidity: BTIP-PF6 can also act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in various chemical reactions, such as Friedel-Crafts reactions and Diels-Alder cycloadditions [].

Applications in Materials Science

BTIP-PF6 has been explored for various applications in materials science, including:

  • Organic light-emitting diodes (OLEDs): BTIP-PF6 can be used as a hole injection material in OLEDs, which improves the efficiency and stability of the devices [].
  • Organic photovoltaics (OPVs): BTIP-PF6 can be used as an electron acceptor material in OPVs, which helps to convert light energy into electrical energy [].
  • Polymerization: BTIP-PF6 can be used as a photoinitiator for the polymerization of various monomers, which is useful for the synthesis of new materials with tailored properties [].

Applications in other scientific fields

Beyond materials science, BTIP-PF6 has also been investigated for potential applications in other scientific fields, such as:

  • Biomedical research: BTIP-PF6 has been studied for its potential use in bioimaging and drug delivery [].
  • Catalysis: BTIP-PF6 has been explored as a catalyst for various organic reactions.

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is a chemical compound with the molecular formula C20H26F6IPC_{20}H_{26}F_6IP and a molecular weight of approximately 538.3 g/mol. It is characterized by its unique structure, which consists of two 4-tert-butylphenyl groups attached to an iodonium center, with hexafluorophosphate serving as the counterion. This compound is primarily recognized for its role as a photo-cationic polymerization initiator, making it valuable in various applications within materials science and photochemistry .

, particularly in the context of photoinitiation. Upon exposure to ultraviolet light, it generates cations that initiate polymerization processes. This reaction can be represented as follows:

Bis 4 tert butylphenyl iodonium hexafluorophosphateUVCations+Byproducts\text{Bis 4 tert butylphenyl iodonium hexafluorophosphate}\xrightarrow{UV}\text{Cations}+\text{Byproducts}

The generated cations can react with various monomers to form polymers, which are utilized in coatings, adhesives, and other materials .

The synthesis of Bis(4-tert-butylphenyl)iodonium hexafluorophosphate typically involves the reaction of 4-tert-butylphenol with iodine and a suitable base in the presence of hexafluorophosphate salt. A common synthetic route includes:

  • Preparation of Iodonium Salt: Reacting 4-tert-butylphenol with iodine in a solvent such as dichloromethane.
  • Formation of Hexafluorophosphate Salt: Adding hexafluorophosphate to the iodonium salt solution.
  • Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound .

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is widely used in:

  • Photo-Cationic Polymerization: It serves as a photoinitiator in the polymerization of epoxides and other monomers, leading to advanced materials for coatings and adhesives.
  • Materials Science: Employed in the development of high-performance materials due to its ability to initiate polymerization upon UV exposure .
  • Electronics: Utilized in the production of printed circuit boards and other electronic components where precise polymerization is required.

Interaction studies involving Bis(4-tert-butylphenyl)iodonium hexafluorophosphate have primarily focused on its reactivity with various monomers during polymerization processes. Research indicates that the efficiency of polymerization can be influenced by factors such as light intensity, wavelength, and the nature of the monomer used. Additionally, studies on its interaction with biological systems highlight its potential hazards due to skin corrosion and irritation properties .

Several compounds share structural or functional similarities with Bis(4-tert-butylphenyl)iodonium hexafluorophosphate. These include:

Compound NameStructure TypeApplication Area
Diphenyliodonium HexafluorophosphateIodonium saltPhoto-cationic polymerization
Benzoin EtherPhotoinitiatorPhotopolymer applications
Triarylsulfonium SaltsCationic initiatorsCoatings and adhesives

Uniqueness

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate stands out due to its specific combination of high reactivity under UV light and its relatively low toxicity compared to other iodonium salts. Its unique structure allows for efficient initiation of polymerization processes, making it particularly valuable in high-performance material applications .

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
H314 (72.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (18.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (18.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (18.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

61358-25-6

Dates

Modify: 2023-08-15

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